molecular formula C28H23N5O6 B3015201 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 894931-80-7

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B3015201
CAS No.: 894931-80-7
M. Wt: 525.521
InChI Key: CDDLJOTYYUFOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide is a complex synthetic molecule designed for advanced pharmacological and biochemical research. Its structure integrates a quinazolinone-dione core, a known pharmacophore in medicinal chemistry, fused with a [1,3]dioxolo ring and further functionalized with a 1,2,4-oxadiazole moiety and an acetamide tail. The quinazolinone scaffold is a privileged structure in drug discovery, frequently associated with the inhibition of various kinase enzymes source . The 1,2,4-oxadiazole heterocycle is a bioisostere for ester and amide functionalities, often employed to improve metabolic stability and binding affinity in drug candidates, particularly those targeting the central nervous system source . The presence of the N-(4-ethylphenyl)acetamide group suggests potential for target engagement with receptors or enzymes that possess a defined hydrophobic binding pocket. Consequently, this hybrid molecule is of significant interest for investigating novel signaling pathways, screening for inhibitory activity against a broad panel of purine-binding enzymes like kinases and dehydrogenases, and as a lead compound in the development of new therapeutic agents for oncology and neurological disorders. Researchers can utilize this compound to probe complex biological systems and validate new molecular targets.

Properties

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O6/c1-2-17-8-10-19(11-9-17)29-24(34)14-32-21-13-23-22(37-16-38-23)12-20(21)27(35)33(28(32)36)15-25-30-26(31-39-25)18-6-4-3-5-7-18/h3-13H,2,14-16H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDLJOTYYUFOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. Its structure combines various functional groups and heterocycles, notably a quinazoline core fused with a dioxolo moiety and an oxadiazole substituent. This unique arrangement suggests potential applications in medicinal chemistry and drug development.

Molecular Characteristics

  • Molecular Formula : C28_{28}H23_{23}N5_5O6_6
  • Molecular Weight : 525.5 g/mol
  • CAS Number : 894931-80-7

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit diverse pharmacological activities. These include:

  • Anticancer Activity : Similar oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and MCF7 (breast cancer) .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and other diseases. Notable targets include:
    • Carbonic Anhydrase (CA) : Involved in pH regulation and tumor growth.
    • Histone Deacetylases (HDAC) : Linked to gene expression regulation in cancer cells .
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities against various pathogens .

Anticancer Studies

A comparative analysis of similar compounds reveals their potential as anticancer agents. For instance:

CompoundCell LineIC50_{50} (µM)
Compound AHeLa1.18 ± 0.14
Compound BMCF70.67
Compound CSW11160.80

These findings suggest that the compound may exhibit comparable or enhanced anticancer properties.

Mechanistic Studies

Mechanistic investigations have highlighted the following interactions:

  • Inhibition of Sirtuin 2 (SIRT2) : This enzyme is implicated in various cancers and neurodegenerative diseases.
  • Affinity for Protein-Tyrosine Phosphatase 1B (PTP1B) : This interaction could potentially influence insulin signaling pathways .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of oxadiazole-containing compounds:

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and evaluated for anticancer activity against multiple cell lines. The most potent derivative showed an IC50_{50} value significantly lower than established chemotherapeutics .
  • Oxadiazole Functionalization : Research has shown that introducing oxadiazole moieties enhances the biological activity of quinazoline structures by improving their binding affinity to target enzymes .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole and quinazoline structures can exhibit a variety of biological activities:

  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition : Oxadiazoles are known to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer therapy and other diseases .
  • Antimicrobial Activity : The presence of the oxadiazole ring suggests potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the quinazoline core followed by the introduction of the oxadiazole and dioxolo groups. The complexity of its structure necessitates careful optimization during synthesis to ensure high yield and purity.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of quinazoline derivatives demonstrated that similar compounds could significantly inhibit tumor growth in vitro and in vivo models. The proposed mechanism involved targeting specific kinases involved in cancer cell proliferation .

Case Study 2: Enzyme Inhibition

Research on oxadiazole derivatives highlighted their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression. The study found that these compounds could induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Differences :

  • Oxadiazole Substituent : The oxadiazole ring here is substituted with a 3-methyl group instead of 3-phenyl, reducing aromaticity and steric bulk.
  • Phenyl Group : The acetamide is linked to a 2,3-dimethylphenyl group rather than a 4-ethylphenyl group, altering electronic and steric properties.
  • Linker : A two-carbon ethyl chain connects the oxadiazole to the quinazoline core, versus a direct methyl linkage in the target compound.

Physicochemical Impact :

  • The methyl-oxadiazole and dimethylphenyl groups increase lipophilicity (clogP ≈ 3.5) compared to the target compound (estimated clogP ≈ 4.2 due to the phenyl-oxadiazole and ethylphenyl).

2-[(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]-N-substituted Acetamides

Structural Differences :

  • Quinazoline Core : These derivatives feature a benzo[g]quinazolin-4-one scaffold instead of a 1,3-dioxolo[4,5-g]quinazolin-6,8-dione.
  • Substituents : A sulfamoylphenyl group at position 3 and a thioether linkage at position 2 replace the oxadiazole and dioxolo groups.

Functional Implications :

  • The sulfamoyl group enhances aqueous solubility but may reduce membrane permeability.
  • The thioether linkage could confer redox sensitivity or modulate electronic interactions with biological targets.

General Trends in Analog Design

  • Oxadiazole vs. Sulfonamide : Oxadiazole-containing compounds (e.g., the target and ) prioritize metabolic stability and lipophilicity, whereas sulfonamide derivatives () favor solubility and hydrogen-bonding capacity.
  • Aromatic Substituents: Ethylphenyl (target) vs.
  • Core Modifications: Dioxolo rings (target) vs. simple quinazolinones () affect planarity and electron distribution, impacting target engagement.

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound Compound
Core Structure 1,3-Dioxolo[4,5-g]quinazolin-6,8-dione 1,3-Dioxolo[4,5-g]quinazolin-6,8-dione Benzo[g]quinazolin-4-one
Oxadiazole/Sulfonamide 3-Phenyl-1,2,4-oxadiazole 3-Methyl-1,2,4-oxadiazole 4-Sulfamoylphenyl
Acetamide Substituent 4-Ethylphenyl 2,3-Dimethylphenyl Variable N-substitutions
Molecular Weight (Da) ~520 (estimated) 477.477 ~450–500 (depending on substitution)
Key Functional Groups Dioxolo, oxadiazole, ethylphenyl Dioxolo, methyl-oxadiazole, dimethylphenyl Thioether, sulfonamide
Therapeutic Potential Hypothesized kinase inhibition Unreported Antiproliferative (inferred)

Research Implications and Tools

The structural nuances highlighted above underscore the importance of substituent optimization in drug design. Tools like Hit Dexter 2.0 () could evaluate the target compound’s risk of promiscuous binding or undesirable pharmacokinetics, guiding further development . Future studies should prioritize synthesizing the target compound and benchmarking its bioactivity against the analogs discussed here.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound?

  • Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, reflux conditions in ethanol with glacial acetic acid (as in ) can be optimized using factorial design to assess interactions between variables like reflux time (4–8 hours) and molar ratios (1:1 to 1:1.5). Statistical analysis (e.g., ANOVA) identifies significant factors impacting yield .
  • Example Table :

ParameterTested RangeOptimal ValueImpact on Yield (%)
Reflux Time4–8 hours6 hours+22%
Catalyst Loading0.5–2 mol%1.2 mol%+15%

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology : Combine spectral and chromatographic methods:

  • 1H/13C NMR : Assign peaks to quinazoline-dione (δ 6.8–7.2 ppm) and oxadiazole-methyl (δ 4.3–4.7 ppm) moieties .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts using reverse-phase C18 columns .

Advanced Research Questions

Q. How can computational tools enhance reaction design for derivatives of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways. For instance, use the ICReDD framework () to predict regioselectivity in oxadiazole-methyl substitutions. Transition state analysis identifies energy barriers, while molecular docking predicts binding affinities for biological activity studies .
  • Example Workflow :

Generate reactant/conformer libraries using Gaussian 12.

Simulate reaction coordinates in COMSOL Multiphysics with AI-driven parameter optimization .

Validate predictions via scaled-up synthesis and kinetic studies.

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodology : Perform cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based). For inconsistent IC50 values:

  • Dose-Response Curves : Test in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type specificity .
  • Structural Analogues : Synthesize derivatives with modified acetamide or oxadiazole groups to isolate pharmacophores .
    • Statistical Tools : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .

Q. What strategies are effective for mechanistic studies of its reactivity under varying pH conditions?

  • Methodology :

  • Kinetic Profiling : Monitor hydrolysis of the dioxoloquinazoline core via UV-Vis at pH 2–12. Calculate rate constants (k) and identify stable intermediates .
  • Isotopic Labeling : Use 18O-labeled water to track oxygen incorporation in degradation products via LC-MS .
    • Computational Support : MD simulations (AMBER) model protonation states and solvent interactions .

Data Contradiction Analysis

Q. How to address discrepancies in solubility profiles across studies?

  • Methodology : Standardize solvent systems (e.g., DMSO stock solutions diluted in PBS) and use dynamic light scattering (DLS) to detect aggregation. Compare logP values (calculated vs. experimental) to identify outliers .
  • Example Table :

Solvent SystemReported Solubility (mg/mL)Observed Solubility (mg/mL)Notes
DMSO:PBS (1:9)0.50.3 ± 0.05Aggregation at >0.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.